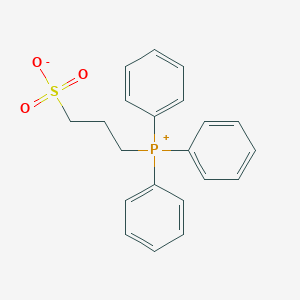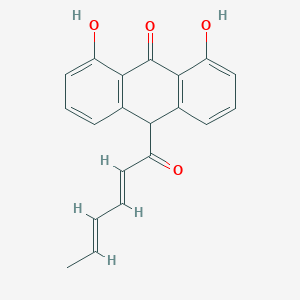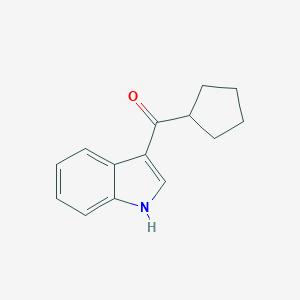
cyclopentyl(1H-indol-3-yl)methanone
説明
Cyclopentyl(1H-indol-3-yl)methanone is a chemical compound with the molecular formula C14H15NO . It belongs to the class of organic compounds known as phenylpyrroles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component synthesis was carried out for 3-cyanoacetylindole on reaction with aromatic aldehydes and β-naphthol in an aqueous medium in the presence of L-proline as a catalyst under reflux for 30 min .
科学的研究の応用
Synthesis of Complex Molecules : It is used to synthesize complex molecules with fused pyrrole, indole, oxazole, and imidazole rings, which are significant in medicinal chemistry (Katritzky, Singh, & Bobrov, 2004).
Forensic Analysis and Drug Identification : Cyclopentyl(1H-indol-3-yl)methanone is important in the identification and structure elucidation of synthetic cannabinoids, aiding forensic analysis and drug identification (Moosmann et al., 2012).
Synthesis of Synthetic Cannabinoid Analogues : It is used in the synthesis and spectroscopic analysis of synthetic cannabinoid analogues, contributing to the prediction and understanding of designer drugs (Carlsson et al., 2016).
Pharmacological Studies : This compound has shown anti-inflammatory and analgesic activities in pharmacological models, suggesting its potential therapeutic applications (Reddy, Reddy, & Reddy, 2021).
Inhibition of Tyrosine Kinase : It is used in the development of bis(1H-2-indolyl)methanone inhibitors, which selectively inhibit platelet-derived growth factor receptor tyrosine kinase, a target in cancer therapy (Mahboobi et al., 2002).
Alkaloid Synthesis : Cyclopentyl(1H-indol-3-yl)methanone is also involved in the synthesis of α-trifluoromethyl-(indol-3-yl)methanols for the production of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids (Dong, Pan, Xu, & Liu, 2014).
Metabolism Studies : Studies on the metabolism of synthetic cannabinoids, like UR-144 and XLR-11, reveal that cyclopentyl(1H-indol-3-yl)methanone derivatives are primarily metabolized by cytochrome P450 enzymes (Nielsen, Holm, Olsen, & Linnet, 2016); (Chimalakonda et al., 2012).
Melatonin Receptor Ligands : It acts as a precursor in the synthesis of various melatonin receptor ligands, which are important in neuroscience research (Al-Wabli, Govindarajan, Almutairi, & Attia, 2017).
Wastewater Analysis : This compound is also significant in environmental studies, particularly in the multi-residue determination of psychoactive substances in wastewater samples (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).
特性
IUPAC Name |
cyclopentyl(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(10-5-1-2-6-10)12-9-15-13-8-4-3-7-11(12)13/h3-4,7-10,15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPOICAXLBSQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555402 | |
| Record name | Cyclopentyl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(1H-indol-3-yl)methanone | |
CAS RN |
117954-38-8 | |
| Record name | Cyclopentyl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



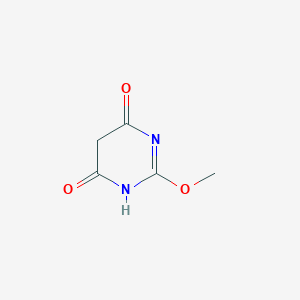
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
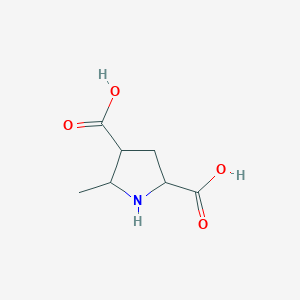
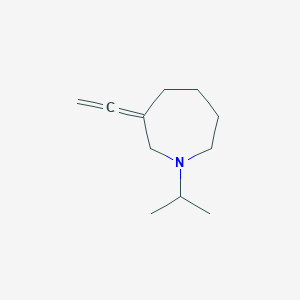
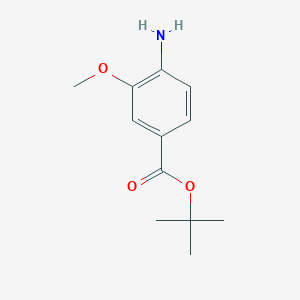
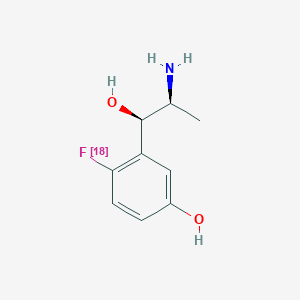
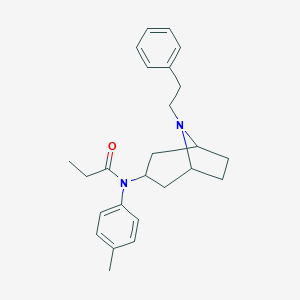
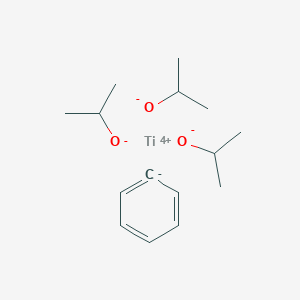
![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)
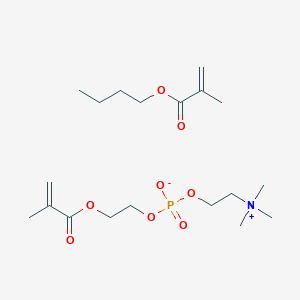
![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
